3-fluoro-4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide
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Overview
Description
3-fluoro-4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a unique structure with a fluoro and methoxy substituent on the benzene ring, and an adamantane derivative as part of its amide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with 3-fluoro-4-methoxybenzoic acid, it can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Amide Bond Formation: The acid chloride can then react with the amine derivative of the adamantane compound under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the benzene ring can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide bond can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 3-fluoro-4-methoxybenzaldehyde or 3-fluoro-4-methoxybenzoic acid.
Reduction: 3-fluoro-4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)amine.
Substitution: 3-methoxy-4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzamide derivatives.
Medicine: Potential therapeutic agent for conditions where benzamide derivatives are effective.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide would depend on its specific application. Generally, benzamide derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the adamantane moiety might enhance its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxybenzamide: Lacks the adamantane moiety.
4-methoxy-N-(adamantan-2-yl)methylbenzamide: Lacks the fluoro substituent.
3-fluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide: Lacks the methoxy substituent on the benzene ring.
Uniqueness
The unique combination of the fluoro and methoxy substituents on the benzene ring, along with the adamantane derivative, makes 3-fluoro-4-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide distinct. This structure may confer unique chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(2-methoxy-2-adamantyl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO3/c1-24-18-4-3-14(10-17(18)21)19(23)22-11-20(25-2)15-6-12-5-13(8-15)9-16(20)7-12/h3-4,10,12-13,15-16H,5-9,11H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSBBZVTWSQYLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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